molecular formula C15H13NO6 B13936923 4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13936923
M. Wt: 303.27 g/mol
InChI Key: GEBNEMQCTUUEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, nitro, and acetyloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester typically involves multiple steps. One common method includes the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 2-Naphthalenecarboxylic acid, 4-(amino)-5-nitro-, ethyl ester.

    Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-nitro-, ethyl ester.
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-amino-, ethyl ester.
  • 2-Naphthalenecarboxylic acid, 4-(hydroxy)-5-nitro-, ethyl ester.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the acetyloxy, nitro, and ester groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 4-acetyloxy-5-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13NO6/c1-3-21-15(18)11-7-10-5-4-6-12(16(19)20)14(10)13(8-11)22-9(2)17/h4-8H,3H2,1-2H3

InChI Key

GEBNEMQCTUUEMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.